3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one is an organic compound with a complex structure that includes a quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one typically involves the reaction of 4-methylaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired quinoxaline derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to interfere with cellular processes and induce apoptosis in cancer cells is of significant interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. In the case of its anticancer activity, the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloroanilino)-phenylmethyl]-1H-quinoxalin-2-one
- 3-[(4-bromoanilino)-phenylmethyl]-1H-quinoxalin-2-one
- 3-[(4-fluoroanilino)-phenylmethyl]-1H-quinoxalin-2-one
Uniqueness
Compared to its analogs, 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one exhibits unique properties due to the presence of the methyl group on the aniline ring. This methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its halogenated counterparts.
Properties
CAS No. |
849030-83-7 |
---|---|
Molecular Formula |
C22H19N3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C22H19N3O/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)21-22(26)25-19-10-6-5-9-18(19)24-21/h2-14,20,23H,1H3,(H,25,26) |
InChI Key |
KIQRBVIWYWDOMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4NC3=O |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.